Desmopressin (1-deamino[8-D-arginine]-vasopressin) is a synthetic analogue of the naturally occurring human hormone vasopressin. [, , ] Vasopressin, also known as antidiuretic hormone, is primarily responsible for regulating water retention in the kidneys. Desmopressin possesses a more selective action on the V2 receptors in the kidneys compared to natural vasopressin, leading to a more potent antidiuretic effect with fewer vasoconstrictive side effects. [] As a result, it has emerged as a valuable tool in scientific research, particularly in fields studying fluid balance, coagulation, and certain medical conditions.
Personalized Medicine: Investigating the genetic and physiological factors that contribute to interindividual variations in desmopressin response could pave the way for personalized treatment strategies. []
Drug Delivery Systems: Developing more efficient and convenient desmopressin delivery systems, such as sustained-release formulations or targeted drug carriers, could enhance its therapeutic efficacy and patient compliance. [, ]
The synthesis of desmopressin predominantly employs solid-phase peptide synthesis techniques. One notable method involves the Fmoc (9-fluorenylmethoxycarbonyl) strategy, where the amino acid residues are sequentially added to a solid support resin. The process includes several key steps:
Recent advancements have introduced electrochemical methods to facilitate the formation of disulfide bonds, enhancing yield and purity while adhering to green chemistry principles by reducing reliance on harsh chemical oxidants .
Desmopressin's molecular structure can be represented as follows:
The structure features:
This unique structure contributes to its stability and efficacy as an anti-diuretic agent .
Desmopressin undergoes several chemical reactions during its synthesis and metabolism:
Desmopressin acts primarily by binding to vasopressin receptors (V2 receptors) located in the renal collecting ducts. This binding promotes water reabsorption by increasing the permeability of these ducts to water, thus reducing urine output. The mechanism involves:
This mechanism effectively reduces urine volume and increases urine concentration, making desmopressin effective for treating conditions characterized by excessive urination .
Desmopressin's stability can be affected by environmental factors such as temperature and pH, necessitating careful formulation practices during pharmaceutical development .
Desmopressin has several scientific and medical applications:
Ongoing research continues to explore additional therapeutic uses for desmopressin, particularly in conditions related to water balance disorders .
Desmopressin (1-deamino-8-D-arginine vasopressin, dDAVP) was synthesized as a structural analog of the native antidiuretic hormone vasopressin (AVP) to address critical pharmacological limitations. Pioneering work in the 1970s focused on modifying the vasopressin molecule—specifically, deamination at the 1-cysteine residue and stereochemical inversion of L-arginine to D-arginine at position 8 [2] [5] [8]. These modifications yielded a compound with enhanced metabolic stability due to resistance to peptidase degradation and reduced vasopressor activity by minimizing binding to V1 receptors responsible for smooth muscle contraction [5] [8]. The primary objectives were twofold:
Early pharmacological studies confirmed desmopressin’s 12-fold higher antidiuretic potency and 3-fold longer duration than vasopressin, establishing its foundation as a diabetes insipidus therapeutic [2] [8].
Table 1: Structural Modifications of Desmopressin vs. Native Vasopressin
Position | Vasopressin | Desmopressin | Pharmacological Impact |
---|---|---|---|
1 | Cysteine | Deamino-cysteine | Resistance to aminopeptidases |
8 | L-Arginine | D-Arginine | Reduced vasopressor activity; prolonged half-life |
Disulfide | Cys1-Cys6 | Cys1-Cys6 | Maintained cyclic conformation for V2 binding |
Desmopressin evolved beyond diabetes insipidus treatment through serendipitous discoveries of its hemostatic properties. Research revealed its capacity to stimulate endothelial release of von Willebrand factor (VWF) and Factor VIII via V2 receptor-mediated cAMP elevation in vascular endothelium [1] [2]. This mechanism enabled its application in:
Further expansion included nocturnal enuresis (FDA-approved 1978) and nocturia (FDA-approved 2017) indications, leveraging renal V2 agonism to reduce nighttime urine output [2] [6]. Innovations in formulation—intranasal (1980s), sublingual lyophilisate (Minirin Melt®, 2005), and oral solution (ET-600, NDA submitted 2025)—addressed pediatric and geriatric needs by enabling precise dosing without injections [6] [10]. Recent research explores novel analogs like [V4Q5]dDAVP with antitumor angiogenesis effects, indicating potential repurposing beyond traditional indications [4].
Table 2: Evolution of Desmopressin’s Therapeutic Indications
Indication | Mechanism | Key Milestone |
---|---|---|
Central Diabetes Insipidus | Selective renal V2 agonism → ↑ aquaporin-2 insertion | First FDA approval (1978) |
Mild Hemophilia A | Endothelial V2 activation → ↑ Factor VIII/VWF release | FDA approval for injection (1994) |
Nocturnal Enuresis | Reduced nocturnal urine volume | Pediatric intranasal approval (1980s) |
Nocturia in Adults | Osmotic control via renal water reabsorption | FDA approval for sublingual tablets (2017) |
Perioperative Bleeding | Transient hemostasis promotion | Off-label use in trauma/surgery (2000s) |
Desmopressin’s regulatory pathway reflects incremental innovations in formulation and target populations:
Global approvals (e.g., Japan’s 1985 approval, WHO Essential Medicine listing) underscore its therapeutic indispensability. Patent landscapes reveal sustained innovation, including:
Table 3: Global Regulatory Milestones for Desmopressin
Year | Region | Approval/Event | Significance |
---|---|---|---|
1978 | USA | Intranasal for diabetes insipidus | First commercial peptide for DI |
1985 | Japan | Full approval | Expansion to Asian markets |
1994 | USA | IV for hemophilia A | First non-antidiuretic indication |
2002 | WHO | Essential Medicine listing | Global accessibility endorsement |
2018 | USA | Nocdurna® for nocturia | First sublingual formulation |
2025* | USA | NDA for ET-600 oral solution | Pediatric-specific liquid formulation |
*Expected approval year based on submitted NDA [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: